4,4',4'',4'''-([2,2'-Bi(1,3-dithiolylidene)]-4,4',5,5'-tetrayl)tetraaniline
Overview
Description
4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetraaniline is a complex organic compound characterized by its unique structure, which includes multiple dithiolylidene and aniline groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetraaniline typically involves the reaction of 4,5-bis(4-aminophenyl)-1,3-dithiol-2-ylidene with appropriate reagents under controlled conditions. The reaction is usually carried out in a solvent such as dichloromethane or toluene, with the addition of catalysts to facilitate the process. The reaction conditions, including temperature and time, are optimized to ensure high yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but with enhanced efficiency and safety measures. The use of automated reactors and continuous flow systems can help in scaling up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetraaniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines or thiols .
Scientific Research Applications
4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetraaniline has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its use in drug development and as a diagnostic tool.
Mechanism of Action
The mechanism of action of 4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetraaniline involves its interaction with specific molecular targets and pathways. The compound’s dithiolylidene groups can interact with metal ions, forming coordination complexes that influence various biochemical processes. Additionally, the aniline groups can participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
4,4’,4’‘,4’‘’-(Tetrathiafulvalene-4,4’,5,5’-tetrayl)tetraaniline: Similar structure but with tetrathiafulvalene instead of dithiolylidene.
Tetrakis(4-aminophenyl)ethene: Contains ethene instead of dithiolylidene groups.
Pyridine, 4,4’-[2-(4,5-di-4-pyridinyl-1,3-dithiol-2-ylidene)-1,3-dithiole-4,5-diyl]bis-: Similar dithiolylidene groups but with pyridine instead of aniline.
Uniqueness
4,4’,4’‘,4’‘’-([2,2’-Bi(1,3-dithiolylidene)]-4,4’,5,5’-tetrayl)tetraaniline is unique due to its combination of dithiolylidene and aniline groups, which confer distinct electronic and structural properties. This uniqueness makes it valuable for specific applications in materials science and medicinal chemistry .
Properties
IUPAC Name |
4-[5-(4-aminophenyl)-2-[4,5-bis(4-aminophenyl)-1,3-dithiol-2-ylidene]-1,3-dithiol-4-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H24N4S4/c31-21-9-1-17(2-10-21)25-26(18-3-11-22(32)12-4-18)36-29(35-25)30-37-27(19-5-13-23(33)14-6-19)28(38-30)20-7-15-24(34)16-8-20/h1-16H,31-34H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJBXSCILQAQMW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(SC(=C3SC(=C(S3)C4=CC=C(C=C4)N)C5=CC=C(C=C5)N)S2)C6=CC=C(C=C6)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H24N4S4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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